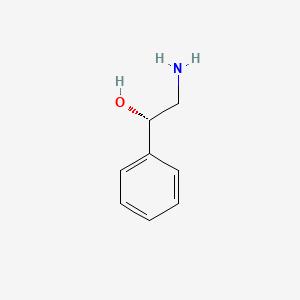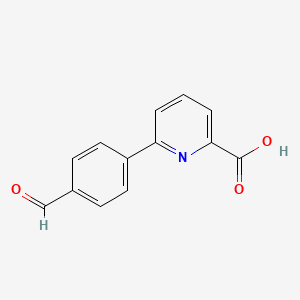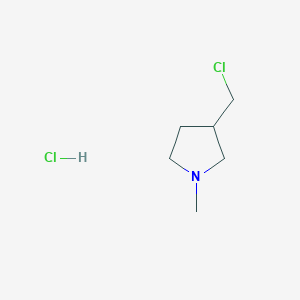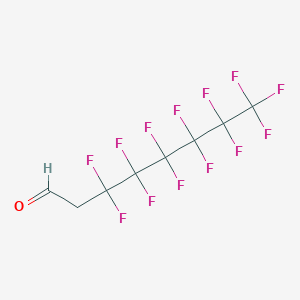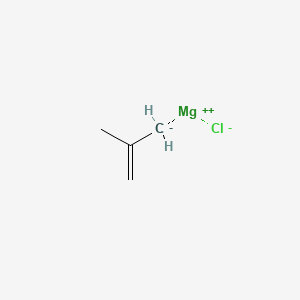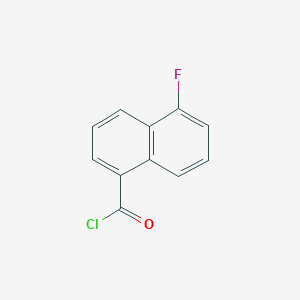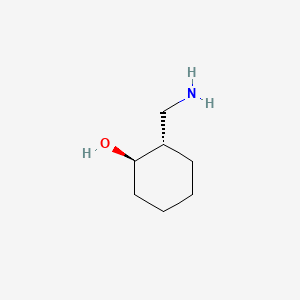
17-Iodoheptadecanoic acid
概要
説明
17-Iodoheptadecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .
Synthesis Analysis
The synthesis of 17-Iodoheptadecanoic acid involves the reaction of 1,16-hexadecanediol and potassium iodide . A study showed that the beta-oxidation of 1-[14C]-17-[131I]-iodoheptadecanoic acid following intracoronary injection in humans resulted in similar release of both tracers .Molecular Structure Analysis
The molecular formula of 17-Iodoheptadecanoic acid is C17H33IO2. It has an average mass of 396.347 Da and a monoisotopic mass of 396.152527 Da .Chemical Reactions Analysis
The intracellular degradation of 17-Iodoheptadecanoic acid or the removal of iodide across cellular membranes is the rate-limiting step in iodide release from the myocardium . The beta-oxidation of 1-[14C]-17-[131I]-iodoheptadecanoic acid following intracoronary injection in humans results in similar release of both tracers .Physical And Chemical Properties Analysis
17-Iodoheptadecanoic acid is a white solid with a melting point of 82-84°C .科学的研究の応用
Sure! Here’s a comprehensive analysis of the scientific research applications of 17-Iodoheptadecanoic acid, focusing on six unique fields:
Cardiac Imaging
17-Iodoheptadecanoic acid is widely used in cardiac imaging, particularly in the study of myocardial metabolism. Its iodine component makes it suitable for use in radiolabeling, allowing for the tracking of fatty acid uptake and oxidation in heart tissues using imaging techniques like Single Photon Emission Computed Tomography (SPECT) . This application is crucial for diagnosing and monitoring various cardiac conditions, including ischemic heart disease.
Lipid Metabolism Studies
In research focused on lipid metabolism, 17-Iodoheptadecanoic acid serves as a tracer to study the dynamics of fatty acid uptake and utilization in different tissues . By incorporating this compound into experimental protocols, scientists can gain insights into the metabolic pathways and regulatory mechanisms involved in lipid metabolism, which is essential for understanding diseases like obesity, diabetes, and metabolic syndrome.
Cancer Research
17-Iodoheptadecanoic acid is also utilized in cancer research to investigate the altered lipid metabolism in cancer cells . Cancer cells often exhibit increased fatty acid uptake and utilization, and by using this compound, researchers can study these metabolic changes and identify potential targets for therapeutic intervention. This application is particularly relevant for cancers with high metabolic activity, such as breast and prostate cancers.
Neuroscience
In neuroscience, 17-Iodoheptadecanoic acid is used to study brain metabolism and the role of fatty acids in neural function . It helps in understanding how fatty acids are transported and metabolized in the brain, which is crucial for research on neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This compound can also aid in the development of imaging techniques to monitor brain activity and metabolism.
Pharmacokinetics
The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of fatty acids and their derivatives . By using 17-Iodoheptadecanoic acid, researchers can track the movement and transformation of fatty acids within the body, providing valuable data for the development of drugs targeting lipid metabolism disorders.
Nutritional Science
In nutritional science, 17-Iodoheptadecanoic acid is used to study the effects of dietary fatty acids on health . Researchers can use this compound to trace the incorporation of dietary fats into body tissues and understand how different types of fats influence metabolic health. This application is important for developing dietary recommendations and interventions aimed at improving public health.
作用機序
Target of Action
17-Iodoheptadecanoic acid (IHA) is primarily used for non-invasive study of myocardial metabolism in coronary heart disease and cardiomyopathy .
Mode of Action
The compound is designed to exhibit extraction similar to natural fatty acids and enter the β-oxidation catabolic chain . After intravenous administration, it is avidly taken up in normal myocardium and oxidized with concomitant release of the radioiodine .
Biochemical Pathways
The β-oxidation of 17-Iodoheptadecanoic acid is a key biochemical pathway involved in its action . This process results in the release of radioiodine, which is then rapidly released from the cell and enters the blood .
Pharmacokinetics
Upon intravenous administration, the compound shows a high myocardial uptake, peaking as early as 30 seconds post-injection . This is followed by a mono-component elimination period . The compound is incorporated only in modest amounts into myocardial phospholipids and triglycerides .
Result of Action
The result of the action of 17-Iodoheptadecanoic acid is the release of iodide after injection, which is externally measured . This release of iodide is considered to reflect the metabolic activity of the myocardial tissue .
Action Environment
The action of 17-Iodoheptadecanoic acid can be influenced by environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . It is also important to note that the compound may cause respiratory irritation, skin irritation, and serious eye irritation , indicating that its handling and use should be done with caution in a well-ventilated area .
Safety and Hazards
将来の方向性
17-Iodoheptadecanoic acid is used for non-invasive study of myocardial metabolism in coronary heart disease and cardiomyopathy . It is suggested that lactate inhibits cardiac 17-Iodoheptadecanoic acid oxidation, which is mainly stored in the triglycerides and phosphoglycerides . The influence of lactate loading on fatty acid metabolism by the normal canine heart was investigated .
特性
IUPAC Name |
17-iodoheptadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLJCFBCITRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCI)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975858 | |
| Record name | 17-Iodoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Iodoheptadecanoic acid | |
CAS RN |
60451-92-5 | |
| Record name | 17-Iodoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 17-IHDA help researchers study heart muscle function?
A1: The heart primarily uses fatty acid oxidation for energy. 17-IHDA, labeled with radioactive iodine isotopes like Iodine-123, allows researchers to track its uptake, distribution, and breakdown within the heart muscle. This provides insights into the heart's metabolic activity. [, , ]
Q2: What happens to 17-IHDA once it enters the heart muscle?
A2: 17-IHDA undergoes uptake into the heart muscle and is primarily oxidized, releasing free radioiodine. This oxidation process is a key indicator of fatty acid metabolism in the myocardium. [, ] A portion of non-oxidized 17-IHDA gets incorporated into cardiac lipids, mainly triglycerides and phospholipids. [, ]
Q3: Are there any factors that can influence 17-IHDA metabolism in the heart?
A3: Yes, research has shown that lactate, a byproduct of glucose metabolism, can significantly inhibit the oxidation of 17-IHDA in the heart muscle. This suggests that increased lactate levels, such as those seen during exercise, can shift myocardial energy preference towards glucose utilization. [, ]
Q4: How does 17-IHDA compare to other radioiodinated fatty acids used in research?
A4: While 17-IHDA demonstrates high myocardial uptake, its rapid metabolism and subsequent release of free radioiodine limit its use to planar imaging techniques. [] Other analogs like 15-(p-iodophenyl)pentadecanoic acid (pIPPA) offer more stable radioiodine incorporation, enabling their use in SPECT imaging. [, ]
Q5: What are the limitations of using 17-IHDA in research?
A5: 17-IHDA's rapid metabolism necessitates careful timing for imaging studies. [] Additionally, the influence of factors like lactate on its metabolism needs careful consideration when interpreting results. [, ] Researchers are constantly exploring other radioiodinated fatty acid analogs with improved properties like prolonged myocardial retention for enhanced imaging and research applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



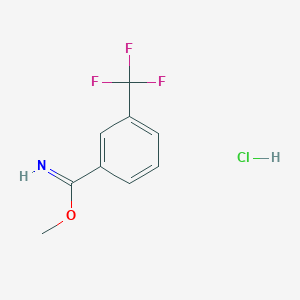
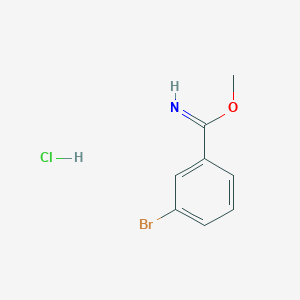

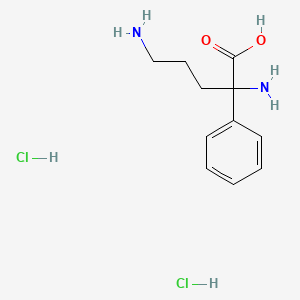
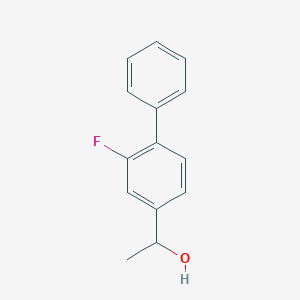
![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)
